molecular formula C10H17ClN2OS B1478757 2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one CAS No. 2090609-15-5

2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one

Cat. No.: B1478757
CAS No.: 2090609-15-5
M. Wt: 248.77 g/mol
InChI Key: ZJSINAHKQXAFQQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-(tetrahydrothiophen-3-yl)piperazin-1-yl)ethan-1-one” is characterized by its molecular formula C11H19ClN2OS. Further characterization methods such as IR, 1H NMR, 13C NMR, and mass spectral techniques are typically used .

Scientific Research Applications

Antitumor Activity

Compounds related to the specified chemical structure have been explored for their potential in cancer treatment. Specifically, derivatives of 1,2,4-triazine with a piperazine moiety have shown promising antiproliferative properties against MCF-7 breast cancer cells, demonstrating the potential of similar structures in cancer therapy (Yurttaş et al., 2014). Additionally, compounds synthesized from piperazine and alkyl (aryl) magnesium halides were studied for their impact on tumor DNA methylation processes in vitro, further emphasizing the relevance of such chemical structures in cancer research (Hakobyan et al., 2020).

Anti-inflammatory Activity

The synthesis of novel compounds with a piperazine structure has been linked to anti-inflammatory properties. One study highlighted compounds with significant in vitro anti-inflammatory activity, showcasing the potential therapeutic uses of such chemical structures in treating inflammation-related conditions (Ahmed et al., 2017).

Antimicrobial and Antibacterial Activity

Various studies have demonstrated the antimicrobial and antibacterial potential of compounds structurally related to the specified chemical. For instance, a set of azole-containing piperazine derivatives exhibited moderate to significant antibacterial and antifungal activities, suggesting the applicability of similar structures in developing new antimicrobial agents (Gan et al., 2010). Similarly, novel piperazine derivatives have been synthesized and showed potential as antimicrobial agents, with some compounds proving to be as effective as conventional medicines (Zaidi et al., 2021).

Properties

IUPAC Name

2-chloro-1-[4-(thiolan-3-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17ClN2OS/c11-7-10(14)13-4-2-12(3-5-13)9-1-6-15-8-9/h9H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSINAHKQXAFQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1N2CCN(CC2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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